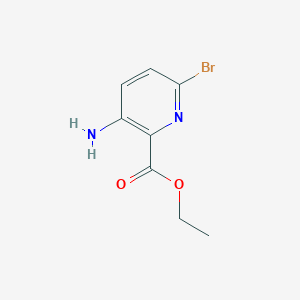

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Numéro de catalogue B1292850

Poids moléculaire: 245.07 g/mol

Clé InChI: QZGDHJMYRCGCJG-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09133224B2

Procedure details

A suspension of ethyl 3-aminopicolinate (Compound 6F, 4.15 g, 25.0 mmol) in H2O (30.0 mL) was treated with enough sulfuric acid to enable dissolution (˜1 mL). 2 mL of the total 10.7 mL of acetic acid to be used in this reaction was added in order to make the reaction mixture mostly homogeneous. A solution of bromine (1.29 mL, 25.0 mmol) in the remaining AcOH (8.7 mL) was added drop-wise to the vigorously stirring reaction mixture forming an orange precipitate. The mixture was allowed to stir for 15 min. The resulting thick yellow-orange suspension was filtered to collect a yellow precipitate. The filtrate was neutralized with saturated aqueous K2CO3 and the additional precipitate that formed was collected by filtration and combined with the previously collected precipitate. The combined precipitates were dried and re-crystallized in EtOH (overnight in the dark) to isolate 4.24 g of pale orange crystals. The mother liquor was purified on an ISCO Combiflash system eluting with 0-5% MeOH/DCM. To isolate a further 0.58 g of the desired product for a total of 4.82 g (79%). 1H NMR (400 MHz, DMSO-d6) δ 1.30 (t, J=7.1 Hz, 3H), 4.29 (q, J=7.1 Hz, 2H), 6.90 (br. s., 2H), 7.21 (d, J=8.6 Hz, 1H), 7.44 (d, J=8.8 Hz, 1H). MS (ESI): m/z 244.94 (100), 246.92 (100) [M+H]+. HPLC: tR=3.45 min (ZQ3: polar—5 min).

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[Br:18]Br>O.CC(O)=O>[CH2:11]([O:10][C:8]([C:3]1[C:2]([NH2:1])=[CH:7][CH:6]=[C:5]([Br:18])[N:4]=1)=[O:9])[CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.15 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC=CC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC=CC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

10.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution (˜1 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming an orange precipitate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 15 min

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting thick yellow-orange suspension was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect a yellow precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the additional precipitate that formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

re-crystallized in EtOH (overnight in the dark)

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=NC(=CC=C1N)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.24 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |